4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole
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Overview
Description
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a thiophene ring. The presence of bromine and phenyl groups in its structure makes it an interesting compound for various chemical reactions and applications. This compound is known for its unique electronic properties, which make it valuable in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Thiazole Ring: The 3-bromothiophene is then reacted with a suitable thioamide and a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring. This step often involves cyclization reactions facilitated by catalysts such as aluminum chloride (AlCl3) or other Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the thiazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), and bases (e.g., potassium carbonate).
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated thiazole derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole depends on its application:
In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it suitable for use in electronic devices.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific target and application.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-imidazole: Contains an imidazole ring, offering different electronic properties.
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-pyrazole: Features a pyrazole ring, which can influence its reactivity and applications.
Uniqueness
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is unique due to the presence of both a thiazole and a thiophene ring, which confer distinct electronic properties. This combination makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS2/c14-10-6-7-16-12(10)11-8-17-13(15-11)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZFLFOAWTOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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